molecular formula C18H24N4O3 B11448344 6-butyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11448344
M. Wt: 344.4 g/mol
InChI Key: QVKVHDMRFUVPMU-UHFFFAOYSA-N
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Description

6-BUTYL-1-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino-pyrimidine derivatives This compound is characterized by its unique structure, which includes a butyl group, a methoxyphenylmethyl group, and a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-1-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a butyl-substituted amine with a methoxyphenylmethyl ketone, followed by cyclization with a suitable diazino-pyrimidine precursor under controlled conditions . The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-1-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 6-BUTYL-1-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For instance, it has been shown to inhibit certain inflammatory mediators and promote neuroprotection by interacting with key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BUTYL-1-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

6-butyl-1-[(4-methoxyphenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H24N4O3/c1-3-4-9-21-11-15-16(19-12-21)22(18(24)20-17(15)23)10-13-5-7-14(25-2)8-6-13/h5-8,19H,3-4,9-12H2,1-2H3,(H,20,23,24)

InChI Key

QVKVHDMRFUVPMU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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